![molecular formula C8H12N2O3 B2989155 Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate CAS No. 2411286-47-8](/img/structure/B2989155.png)
Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate: is a chemical compound with the molecular formula C8H12N2O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Mécanisme D'action
Target of Action
Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate is a complex compound with a pyrazole core . Pyrazole derivatives are known for their diverse pharmacological effects . .
Mode of Action
Pyrazole derivatives have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, leading to a range of pharmacological effects .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate typically involves the reaction of ethyl bromoacetate with 5-(hydroxymethyl)pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ethyl 2-[5-(carboxy)pyrazol-1-yl]acetate.
Reduction: Formation of ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]ethanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules. It can be used in the synthesis of compounds with antimicrobial, antiviral, or anticancer properties .
Medicine: The compound’s derivatives are explored for their therapeutic potential. Researchers investigate its role in drug development, particularly in designing molecules that can interact with specific biological targets .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .
Comparaison Avec Des Composés Similaires
- Ethyl 2-[5-(methyl)pyrazol-1-yl]acetate
- Ethyl 2-[5-(chloromethyl)pyrazol-1-yl]acetate
- Ethyl 2-[5-(aminomethyl)pyrazol-1-yl]acetate
Comparison: Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding characteristics, making it suitable for specific applications in research and industry .
Propriétés
IUPAC Name |
ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-13-8(12)5-10-7(6-11)3-4-9-10/h3-4,11H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKSLIVSNVKOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC=N1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2989072.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2989073.png)
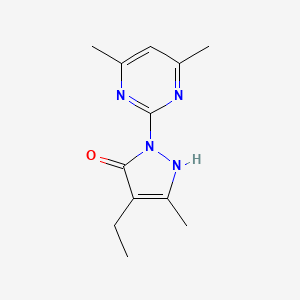
![1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B2989077.png)
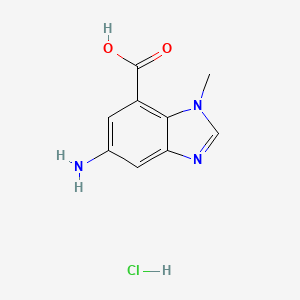
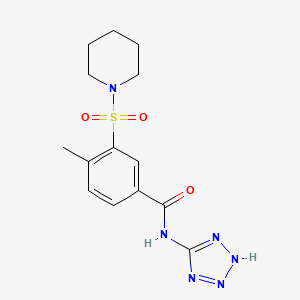
![2-chloro-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2989084.png)
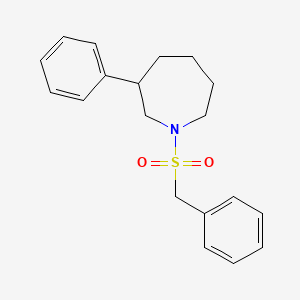
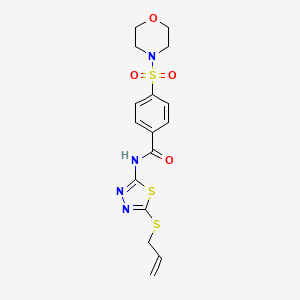
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2989090.png)
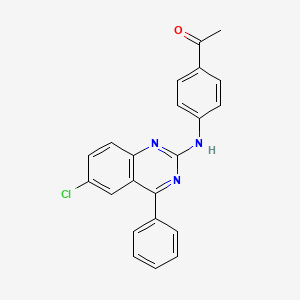
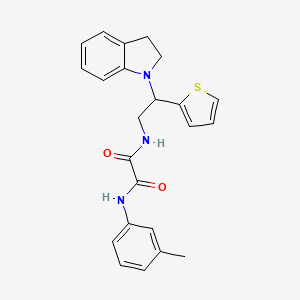
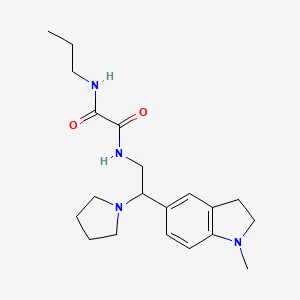
![N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B2989095.png)
